2,3,5-Trichlorophenol
Overview
Description
2,3,5-Trichlorophenol is an organochloride compound derived from phenol, characterized by the presence of three chlorine atoms attached to the benzene ring. Its chemical formula is C6H3Cl3O, and it is known for its use in various industrial applications due to its antimicrobial and preservative properties .
Mechanism of Action
Target of Action
2,3,5-Trichlorophenol is an organochloride of phenol that contains three covalently bonded chlorine atoms
Mode of Action
It’s known that trichlorophenols are produced by electrophilic halogenation of phenol with chlorine . This suggests that the compound may interact with its targets through a similar mechanism, potentially altering their function through the addition of chlorine atoms.
Biochemical Pathways
Research on bacterial degradation of chlorophenols suggests that enzymes such as cpra3 and cpra5, which catalyze the dechlorination of highly chlorinated phenols, may play a role in the metabolism of this compound .
Pharmacokinetics
Its molecular weight is 197.446 , which may influence its bioavailability and distribution within the body.
Result of Action
Chlorophenols and their derivatives are known to be highly toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the preparation of electrodes for electrocatalytic dechlorination of this compound can be influenced by factors such as Pd2+ concentration, plating solution pH, and electrodeposition time and current .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,3,5-Trichlorophenol are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been suggested that this compound may be involved in the electrophilic halogenation of phenol with chlorine
Cellular Effects
It has been suggested that this compound may have toxic effects on cells It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound can cause morphological changes and reduce cell viability over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . High concentrations of urinary this compound have been associated with increased risks of thyroid cancer
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known that this compound can be produced by the electrophilic halogenation of phenol with chlorine
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,5-Trichlorophenol is typically synthesized through the electrophilic halogenation of phenol with chlorine. This process involves the substitution of hydrogen atoms on the phenol ring with chlorine atoms under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of phenol in the presence of a catalyst. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the selective chlorination at the 2, 3, and 5 positions on the phenol ring .
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trichlorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones.
Reduction: It can be reduced to form less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed under basic conditions.
Major Products Formed:
Oxidation: Chlorinated quinones.
Reduction: Dichlorophenols or monochlorophenols.
Substitution: Phenolic derivatives with various functional groups.
Scientific Research Applications
2,3,5-Trichlorophenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2,3,4-Trichlorophenol
- 2,3,6-Trichlorophenol
- 2,4,5-Trichlorophenol
- 2,4,6-Trichlorophenol
- 3,4,5-Trichlorophenol
Comparison: 2,3,5-Trichlorophenol is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological activity. Compared to other trichlorophenol isomers, it exhibits distinct antimicrobial properties and is used in different industrial applications .
Properties
IUPAC Name |
2,3,5-trichlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGQHTJIFOQAOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O | |
Record name | 2,3,5-TRICHLOROPHENOL | |
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Record name | 2,3,5-TRICHLOROPHENOL | |
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DSSTOX Substance ID |
DTXSID0026208 | |
Record name | 2,3,5-Trichlorophenol | |
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Molecular Weight |
197.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Long colorless needles or white chalky solid. (NTP, 1992), COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. | |
Record name | 2,3,5-TRICHLOROPHENOL | |
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Record name | 2,3,5-TRICHLOROPHENOL | |
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Boiling Point |
478 to 480 °F at 760 mmHg (NTP, 1992), 248-253 °C | |
Record name | 2,3,5-TRICHLOROPHENOL | |
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Solubility |
less than 1 mg/mL at 61 °F (NTP, 1992), Solubility in water: poor | |
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Vapor Density |
Relative vapor density (air = 1): 6.8 | |
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CAS No. |
933-78-8 | |
Record name | 2,3,5-TRICHLOROPHENOL | |
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Record name | 2,3,5-Trichlorophenol | |
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Record name | 2,3,5-Trichlorophenol | |
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Record name | 2,3,5-trichlorophenol | |
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Record name | 2,3,5-TRICHLOROPHENOL | |
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Melting Point |
135 to 138 °F (NTP, 1992), 62 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,3,5-Trichlorophenol impact biological systems?
A1: this compound primarily affects mitochondrial oxidative phosphorylation in target cells. Studies using rat embryonic and maternal liver mitochondria showed that this compound, along with other higher chlorophenols, inhibits ADP phosphorylation and state 4 respiration. [] This disruption of cellular energy production contributes to its toxicity.
Q2: What makes this compound a challenging environmental pollutant?
A2: this compound is considered a recalcitrant pollutant due to its resistance to degradation. While some anaerobic bacteria can dechlorinate it, complete mineralization is challenging. [] This persistence in the environment allows it to bioaccumulate in organisms and pose long-term ecological risks.
Q3: What are the major degradation intermediates of this compound?
A3: Anaerobic degradation of this compound typically results in less chlorinated phenols like 3,5-dichlorophenol and 3-chlorophenol. [, ] The specific pathway and intermediates formed depend on the environmental conditions and microbial community involved.
Q4: How does the position of chlorine atoms affect the biodegradation of chlorophenols?
A4: Studies with Rhodococcus strains revealed that the position of chlorine atoms significantly influences the degradation rate and pathway of chlorophenols. [, ] Generally, para-chlorine removal is favored, followed by ortho-chlorine, with meta-chlorine removal being the slowest.
Q5: Can this compound be completely removed from wastewater?
A5: Yes, studies show that constructed wetlands planted with Canna indica can effectively remove this compound from pulp and paper mill wastewater. [] The removal is achieved through a combination of biodegradation, plant uptake, and adsorption to soil particles.
Q6: What catalytic approaches are effective in degrading this compound?
A6: Palladium-based catalysts, especially Pd/C and Pd-Rh/C, exhibit high activity for the hydrodechlorination of this compound. [, , ] These catalysts promote the removal of chlorine atoms, ultimately leading to less toxic byproducts.
Q7: How does the solvent system impact the catalytic hydrodechlorination of this compound?
A7: Research indicates that methanol/water mixtures enhance the hydrodechlorination rate of this compound over Pd-Rh/C catalysts. [, ] Optimal activity is often observed at a specific methanol concentration, highlighting the importance of solvent selection.
Q8: What role does graphene play in the catalytic degradation of this compound?
A8: Palladium nanoparticles supported on graphene demonstrate promising activity for the hydrodechlorination of chlorophenols, including this compound. [] Graphene provides a large surface area and unique electronic properties that enhance the catalytic performance of palladium nanoparticles.
Q9: What analytical techniques are used to identify and quantify this compound?
A9: Various methods are employed to analyze this compound, including: * Gas Chromatography-Mass Spectrometry (GC-MS): Provides structural information and quantification of this compound and its degradation products. [, , , ] * High-Performance Liquid Chromatography (HPLC): Separates and quantifies this compound in complex mixtures. [, , ] * Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for trace analysis in complex matrices like seawater. []
Q10: What are the limitations of current analytical methods for this compound?
A10: Traditional methods may lack the sensitivity required for trace-level detection in environmental samples. Additionally, some methods require extensive sample preparation, increasing analysis time and cost. [, ]
Q11: What is the molecular formula and weight of this compound?
A11: this compound has the molecular formula C6H3Cl3O and a molecular weight of 197.45 g/mol.
Q12: How is computational chemistry used to study this compound?
A12: Computational methods like Density Functional Theory (DFT) help predict the electronic properties, vibrational frequencies, and reactivity of this compound. [] These calculations provide insights into its behavior in various chemical environments.
Q13: How do microorganisms metabolize this compound?
A13: Some anaerobic bacteria, like Desulfitobacterium sp. strain PCE1, can dechlorinate 2,3,5,6-tetrachloro-4-methoxyphenol (a fungal metabolite) to this compound. [] This highlights the potential for microbial activity to contribute to the environmental burden of this compound.
Q14: How does the chlorine substitution pattern affect the toxicity of chlorophenols?
A14: Generally, increasing the number of chlorine atoms on the phenol ring enhances toxicity. [, ] The specific position of chlorine atoms also influences the interaction with biological targets, impacting overall toxicity.
Q15: How does this compound compare to other chlorophenols in terms of its degradation pathway?
A15: The degradation pathway of this compound can differ from other chlorophenols due to the specific position of its chlorine atoms, which can influence the accessibility of dechlorination sites for microorganisms or catalysts. [, ]
Q16: What are the historical milestones in the research of this compound?
A16: Research on this compound has progressed from initial identification and toxicity assessments to understanding its environmental fate, degradation pathways, and development of remediation strategies. The discovery of anaerobic dechlorination and the use of catalytic systems mark significant milestones. [, , ]
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